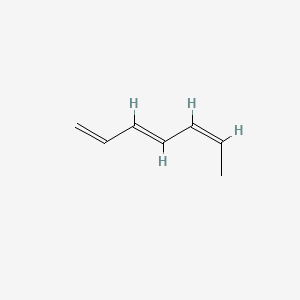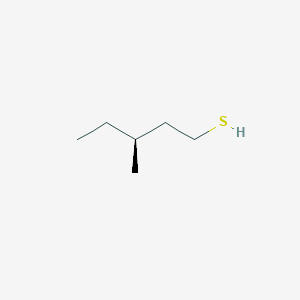
(3S)-3-methylpentane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-methylpentane-1-thiol is an organic compound characterized by a thiol group (-SH) attached to a pentane chain with a methyl group at the third carbon This compound is known for its strong odor, often described as similar to that of garlic or skunk
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methylpentane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-methylpentan-1-ol with a thiolating agent such as hydrogen sulfide (H₂S) in the presence of a catalyst. This reaction typically occurs under acidic conditions to facilitate the substitution of the hydroxyl group with a thiol group.
Another method involves the use of thiourea as a thiolating agent. In this process, 3-methylpentan-1-ol is reacted with thiourea in the presence of a strong acid, such as hydrochloric acid (HCl), to produce the desired thiol compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and other advanced techniques may be employed to optimize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-methylpentane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂). For example, this compound can be oxidized to form (3S)-3-methylpentane-1-disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄).
Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, strong acids or bases as catalysts
Major Products
Oxidation: (3S)-3-methylpentane-1-disulfide
Reduction: this compound (from disulfide)
Substitution: Thioethers
Applications De Recherche Scientifique
(3S)-3-methylpentane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in biological systems, particularly in the context of thiol-disulfide exchange reactions which are crucial in protein folding and function.
Medicine: Investigated for its potential therapeutic properties, including its antioxidant activity.
Industry: Employed in the production of flavors and fragrances due to its strong odor. It is also used in the synthesis of certain polymers and materials.
Mécanisme D'action
The mechanism of action of (3S)-3-methylpentane-1-thiol involves its thiol group, which is highly reactive due to the presence of sulfur. Thiols can form disulfide bonds through oxidation, which is a key reaction in many biological processes. The thiol group can also act as a nucleophile, participating in various substitution reactions. These properties make this compound a versatile compound in both chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: A simpler thiol with a shorter carbon chain.
Butanethiol: Another thiol with a four-carbon chain.
2-methyl-2-propanethiol: A thiol with a branched carbon chain.
Uniqueness
(3S)-3-methylpentane-1-thiol is unique due to its specific structure, which includes a methyl group at the third carbon of the pentane chain. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to simpler thiols like ethanethiol and butanethiol, this compound has a more complex structure, which can lead to different chemical behaviors and applications.
Propriétés
Numéro CAS |
22299-67-8 |
|---|---|
Formule moléculaire |
C6H14S |
Poids moléculaire |
118.24 g/mol |
Nom IUPAC |
(3S)-3-methylpentane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3/t6-/m0/s1 |
Clé InChI |
WUACDJJGMSFOGF-LURJTMIESA-N |
SMILES isomérique |
CC[C@H](C)CCS |
SMILES canonique |
CCC(C)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



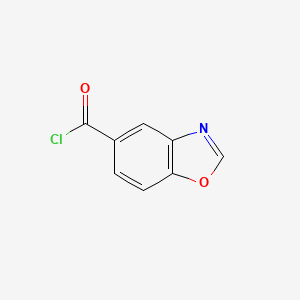

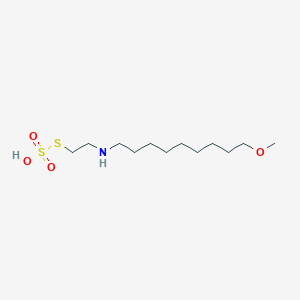
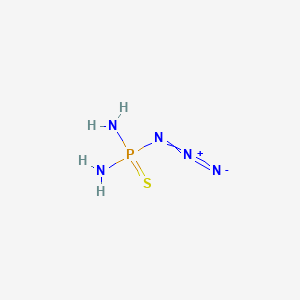
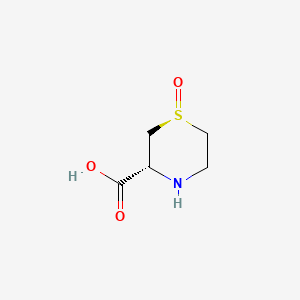
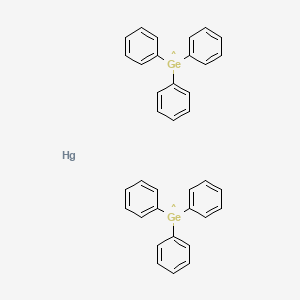
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)

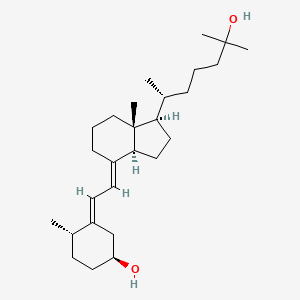
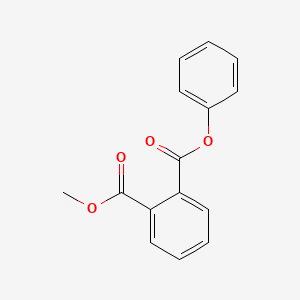
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
